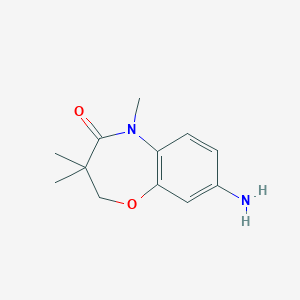

8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Vue d'ensemble

Description

8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a synthetic organic compound belonging to the benzoxazepine family. Known for its unique structure featuring an oxazepine ring fused with a benzene ring, this compound has garnered significant attention in the fields of medicinal chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes: The synthesis of 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one typically involves multi-step reactions starting with readily available precursors

Reaction Conditions: Key steps often include:

Cyclization: : Carried out in the presence of a strong acid or base to promote the formation of the oxazepine ring.

Amidation: : Introducing the amino group using reagents like ammonia or primary amines under controlled temperature and pressure.

Methylation: : Using methylating agents like methyl iodide in the presence of a base to achieve the trimethyl substitution.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions for high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one undergoes several types of chemical reactions, including:

Oxidation: : Converting the dihydro structure to a more oxidized form using oxidizing agents like potassium permanganate.

Reduction: : Reducing any carbonyl or nitro groups present to alcohols or amines, respectively, using reducing agents like sodium borohydride.

Substitution: : The amino group can be substituted with various electrophiles to form derivatives.

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Electrophiles for substitution: : Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed: Reactions involving this compound can lead to the formation of a variety of derivatives, including:

Oxidized benzoxazepines.

Reduced amines or alcohols.

Substituted benzoxazepines with functional groups like alkyl, acyl, or sulfonyl groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula : C12H16N2O2

Molecular Weight : 220.27 g/mol

CAS Number : 1170829-05-6

This compound features a benzoxazepine structure, which is known for its diverse biological activities. Its unique functional groups contribute to its pharmacological properties.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzoxazepine derivatives. For instance, derivatives of 8-amino-benzoxazepine have been synthesized and evaluated for their ability to protect neuronal cells from oxidative stress. A study demonstrated that certain substitutions at the 3- and 8-positions of the benzoxazepine ring significantly enhanced neuroprotective activity while reducing toxicity in vitro .

Case Study: Neuroprotective Activity

| Compound | MTC (μM) | Safety Index |

|---|---|---|

| 8-Benzylamino derivative | 100 | 71 |

| 8-Hydroxy derivative | 1 | Low |

The safety index is calculated as the ratio of maximum tolerated concentration (MTC) to the concentration causing 50% cell death (PC50). The results indicate that compounds with an 8-benzylamino substituent exhibit high neuroprotective efficacy with low toxicity .

Antidepressant Potential

Research has also explored the potential antidepressant effects of benzoxazepine derivatives. Compounds were tested for their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to mood regulation. Some derivatives showed promising results in reducing immobility time in forced swim tests, indicating potential antidepressant activity .

Summary of Findings

The applications of 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one span across medicinal chemistry and agriculture. Its neuroprotective properties make it a candidate for further research in treating neurodegenerative diseases and depression. Additionally, its potential herbicidal activity opens avenues for agricultural applications.

Future Research Directions

Further studies should focus on:

- In Vivo Studies : To confirm the efficacy and safety of the compound in living organisms.

- Mechanistic Studies : To understand the pathways through which these compounds exert their effects.

- Formulation Development : To explore practical applications in pharmaceuticals and agriculture.

Mécanisme D'action

The mechanism by which 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one exerts its effects is often related to its interaction with molecular targets such as enzymes and receptors. Its unique structure allows it to:

Bind to active sites: : Modulating enzyme activity.

Interact with receptors: : Affecting cellular signaling pathways.

Cross biological membranes: : Facilitating its distribution within biological systems.

Comparaison Avec Des Composés Similaires

When comparing 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one to other similar compounds, its unique features stand out:

Benzoxazepines: : Other members of this family may lack the specific amino and trimethyl groups, altering their chemical behavior and biological activity.

Derivatives: : Compounds like 8-amino-3,3,5-trimethyl-1,5-benzoxazepine without the oxazepinone ring differ in stability and reactivity.

8-amino-3,5-dimethyl-1,5-benzoxazepine.

3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4-one.

8-amino-3-methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one.

This compound stands out for its specific substitution pattern and potential applications across various scientific disciplines. Its unique properties and reactivity make it a compound of significant interest.

Activité Biologique

8-Amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS Number: 5561-19-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzoxazepine ring structure which contributes to its biological activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of benzoxazepines exhibit antimicrobial properties. For instance, compounds similar to 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin have shown effectiveness against various bacteria and fungi.

Table 1: Antimicrobial Efficacy of Benzoxazepine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-Amino-3,3,5-trimethyl benzoxazepine | E. coli | 32 μg/mL |

| 8-Amino derivative X | S. aureus | 16 μg/mL |

| 8-Amino derivative Y | C. albicans | 64 μg/mL |

2. Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.

Case Study: In Vivo Anti-inflammatory Study

In a recent study involving animal models of inflammation:

- Objective: To evaluate the anti-inflammatory effects of this compound.

- Method: Mice were administered varying doses of the compound prior to inducing inflammation.

- Results: The treated group exhibited a significant reduction in paw edema compared to the control group (p < 0.05).

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest:

- Inhibition of Enzymatic Activity: The compound may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway.

- Modulation of Cytokine Production: It appears to downregulate the expression of TNF-alpha and IL-6.

Propriétés

IUPAC Name |

8-amino-3,3,5-trimethyl-2H-1,5-benzoxazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(2)7-16-10-6-8(13)4-5-9(10)14(3)11(12)15/h4-6H,7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYMRYPCNRQZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)N)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.